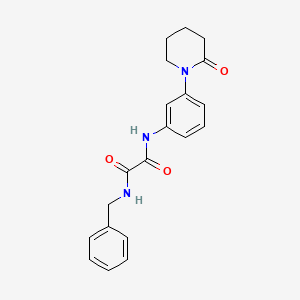![molecular formula C19H18F3N3OS B2848162 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034569-85-0](/img/structure/B2848162.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H18F3N3OS and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide, also known as N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-6-(trifluoromethyl)nicotinamide:
Medicinal Chemistry: Anti-Cancer Agents
This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. The trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further development in cancer therapy .
Neuropharmacology: Antidepressant and Anxiolytic Effects
Research indicates that this compound may act on the central nervous system to produce antidepressant and anxiolytic effects. Its interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders .
Material Science: Organic Electronics
The benzothiophene moiety in this compound is known for its excellent electronic properties. This makes it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its high electron mobility and stability under various conditions are particularly advantageous .
Photovoltaics: Dye-Sensitized Solar Cells (DSSCs)
This compound can be utilized in dye-sensitized solar cells due to its strong light absorption and efficient electron transfer properties. The trifluoromethyl group enhances its photostability, making it a valuable component in improving the efficiency of DSSCs .
Chemical Biology: Fluorescent Probes
The compound’s structure allows it to be used as a fluorescent probe in biological imaging. Its ability to emit light upon excitation makes it useful for tracking cellular processes and studying the dynamics of various biomolecules .
Environmental Chemistry: Pollutant Detection
Due to its high sensitivity and specificity, this compound can be employed in the detection of environmental pollutants. Its ability to bind selectively to certain contaminants makes it an effective tool for monitoring environmental health .
Pharmaceutical Development: Drug Delivery Systems
The compound’s unique chemical properties enable it to be used in advanced drug delivery systems. Its stability and ability to cross biological membranes make it an ideal candidate for delivering therapeutic agents to targeted sites within the body .
Agricultural Chemistry: Pesticide Development
This compound has potential applications in agriculture as a pesticide. Its ability to disrupt specific biological pathways in pests without harming crops makes it a promising candidate for developing new, more effective pesticides .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-25(2)15(14-11-27-16-6-4-3-5-13(14)16)10-24-18(26)12-7-8-17(23-9-12)19(20,21)22/h3-9,11,15H,10H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMCCPXWQOFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

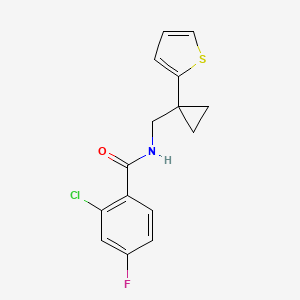
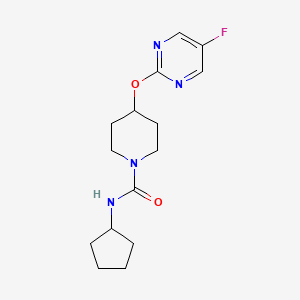
![1-chloro-N-[(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2848084.png)

![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride](/img/structure/B2848088.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2848092.png)
![Tert-butyl (3aR,7aS)-5-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2848093.png)
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2848094.png)

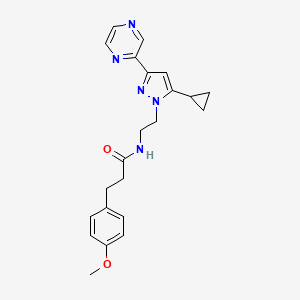
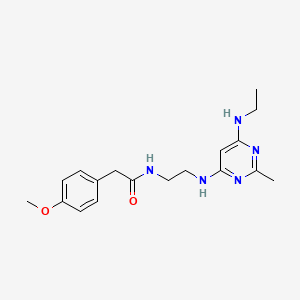
![methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2848101.png)
